4-{[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one
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Overview
Description
4-{[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound that features a benzothiazole moiety linked to a piperazine ring, which is further connected to a dihydropyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable solvent such as tert-butyl alcohol at elevated temperatures (e.g., 120°C) to form the piperazine-benzothiazole intermediate.
Coupling with Dihydropyridinone: The final step involves coupling the piperazine-benzothiazole intermediate with a dihydropyridinone derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-{[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antipsychotic agent due to its interaction with dopamine and serotonin receptors.
Biological Studies: It is used in studies related to its antibacterial and antifungal properties.
Chemical Biology: The compound serves as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-{[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, which is crucial for its potential antipsychotic effects . Additionally, its antibacterial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a benzothiazole and piperazine moiety and is known for its antipsychotic properties.
2-(4-(4-(1,2-benzothiazol-3-yl)piperazin-1-yl)butyl)-1H-isoindole-1,3(2H)-dione: Another compound with similar structural features used in medicinal chemistry.
Uniqueness
4-{[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one is unique due to the presence of the dihydropyridinone moiety, which may confer additional pharmacological properties and enhance its interaction with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C18H20N4OS |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-1-methylpyridin-2-one |
InChI |
InChI=1S/C18H20N4OS/c1-20-7-6-14(12-17(20)23)13-21-8-10-22(11-9-21)18-19-15-4-2-3-5-16(15)24-18/h2-7,12H,8-11,13H2,1H3 |
InChI Key |
ISGIIXJDSNYYEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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